molecular formula C6H16BrN B3029637 Dipropylamin-hydrobromid CAS No. 7334-96-5

Dipropylamin-hydrobromid

Cat. No. B3029637
CAS RN: 7334-96-5
M. Wt: 182.10 g/mol
InChI Key: FZJRCNLPISUZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropylamin-hydrobromid, also known as 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, is a compound that has been studied for its dopaminergic activity. It is related to a class of compounds that interact with central dopamine receptors, which are of interest for their potential therapeutic effects in various neurological disorders .

Synthesis Analysis

The synthesis of dipropylamin-hydrobromid derivatives involves several steps, including the use of optically active intermediates and resolution with mandelic acid to obtain enantiomers with specific dopaminergic activity. The synthesis of these compounds is often aimed at creating analogs with varying degrees of potency and selectivity for dopamine receptors . The key step in the synthesis of one such inhibitor of beta-amyloid aggregation involved a regio- and diastereoselective hydroboration-amination sequence .

Molecular Structure Analysis

The molecular structure of dipropyl

Scientific Research Applications

1. Homogeneous Liquid-Phase Microextraction

Dipropylamine (DPA), due to its switchable hydrophilicity based on variable pH values, has been utilized in a new method for homogeneous liquid-phase microextraction. This application is significant in the determination of methamphetamine in urine samples. The method, developed by Shahvandi et al. (2018), demonstrates DPA's ability to be miscible or immiscible with the aqueous sample solution, enhancing extraction efficiency.

2. Enhancing 5-HT1A Receptor Agonist-Induced Behavioral Responses

In a study by Ueki et al. (2015), (±)-8-hydroxy-2-(dipropylamino)tetralin hydrobromide, a 5-HT1A receptor agonist, was used to examine the anxiolytic effects of yokukansan. The research highlighted the role of this compound in increasing 5-HT1A receptors in the prefrontal cortex of socially isolated mice, suggesting its potential in neurological and psychiatric research.

3. Synthesis and Catalytic Performance in Chemical Reactions

Dipropylamine (DPA) has been employed as a templating agent in the hydrothermal synthesis of SAPO-34, as explored by Fan et al. (2016). This study demonstrates DPA's role in influencing the crystallization rate and silicon content in SAPO-34, highlighting its significance in material science and catalysis.

4. Extraction and Separation in Environmental Sciences

Dipropylamine has been used for the selective extraction and separation of uranium and thorium from Monazite sulfate leach liquor, as reported by Orabi et al. (2021). This application underscores its utility in the environmental sciences, particularly in the recovery and separation of valuable elements.

Safety And Hazards

Dipropylamin-hydrobromid may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

N-propylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJRCNLPISUZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropylamine hydrobromide

CAS RN

7334-96-5
Record name Dipropylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipropylamin-hydrobromid
Reactant of Route 2
Reactant of Route 2
Dipropylamin-hydrobromid
Reactant of Route 3
Reactant of Route 3
Dipropylamin-hydrobromid
Reactant of Route 4
Reactant of Route 4
Dipropylamin-hydrobromid
Reactant of Route 5
Reactant of Route 5
Dipropylamin-hydrobromid
Reactant of Route 6
Reactant of Route 6
Dipropylamin-hydrobromid

Citations

For This Compound
2
Citations
G Beggerow - Heats of Mixing and Solution, 1976 - Springer
… HBr Dipropylamin-hydrobromid …
Number of citations: 0 link.springer.com
PAP AH - Springer
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.